2-((3R,3AS,6AS)-5-(Tert-butoxycarbonyl)hexahydro-2H-furo[2,3-C]pyrrol-3-YL)acetic acid
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Overview
Description
2-((3R,3AS,6AS)-5-(Tert-butoxycarbonyl)hexahydro-2H-furo[2,3-C]pyrrol-3-YL)acetic acid is a complex organic compound featuring a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butoxycarbonyl anhydride as a reagent under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of advanced technologies and optimized reaction conditions helps in achieving high efficiency and sustainability in the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3R,3AS,6AS)-5-(Tert-butoxycarbonyl)hexahydro-2H-furo[2,3-C]pyrrol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, typically involving controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions result in the replacement of the tert-butoxycarbonyl group with other functional groups.
Scientific Research Applications
2-((3R,3AS,6AS)-5-(Tert-butoxycarbonyl)hexahydro-2H-furo[2,3-C]pyrrol-3-YL)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-((3R,3AS,6AS)-5-(Tert-butoxycarbonyl)hexahydro-2H-furo[2,3-C]pyrrol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during chemical transformations. This allows for selective modification of other functional groups within the molecule, facilitating complex synthetic processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the furo[2,3-C]pyrrol moiety.
tert-Butyl carbamate: Contains the tert-butoxycarbonyl group but differs in the core structure.
tert-Butyl alcohol: Shares the tert-butyl group but has a simpler structure.
Uniqueness
2-((3R,3AS,6AS)-5-(Tert-butoxycarbonyl)hexahydro-2H-furo[2,3-C]pyrrol-3-YL)acetic acid is unique due to its combination of the tert-butoxycarbonyl group with the hexahydro-2H-furo[2,3-C]pyrrol moiety. This unique structure imparts specific reactivity and properties, making it valuable in various applications.
Properties
IUPAC Name |
2-[(3R,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-5-9-8(4-11(15)16)7-18-10(9)6-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGTYBFNGPKJBP-IVZWLZJFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@@H]2CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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